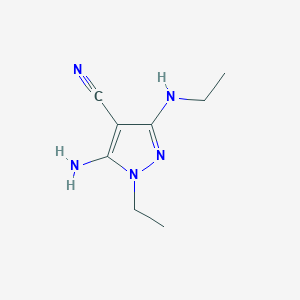
5-amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H13N5 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile (C8H13N5, molecular weight 179.22 g/mol) is a member of the pyrazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and agricultural chemistry.
The compound is characterized by the presence of an amino group and a carbonitrile moiety, which contribute to its reactivity and biological activity. It can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C8H13N5 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The amino group can form hydrogen bonds with various biomolecules, influencing their function. The pyrazole ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities including:
- Anticancer Activity : Some studies have shown that pyrazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
- Antimicrobial Effects : Pyrazoles have been reported to possess antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against colorectal cancer cells (HT29) with a half-maximal inhibitory concentration (IC50) ranging from 58.44 to 129.41 µM, suggesting potential as anticancer agents .
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of pyrazole derivatives, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : Research highlighted the anti-inflammatory potential of pyrazole derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in conditions like arthritis .
Comparative Analysis
The biological activities of this compound can be compared with other related compounds:
| Compound Name | Anticancer Activity (IC50, µM) | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 58.44 - 129.41 | Moderate | Present |
| 3-Amino-1-methylpyrazole | >100 | High | Low |
| 5-Amino-3-methylpyrazole | 47.17 (cisplatin comparison) | Moderate | Present |
Propiedades
Fórmula molecular |
C8H13N5 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
5-amino-1-ethyl-3-(ethylamino)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H13N5/c1-3-11-8-6(5-9)7(10)13(4-2)12-8/h3-4,10H2,1-2H3,(H,11,12) |
Clave InChI |
NIGOZPCOVJOTTH-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NN(C(=C1C#N)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















